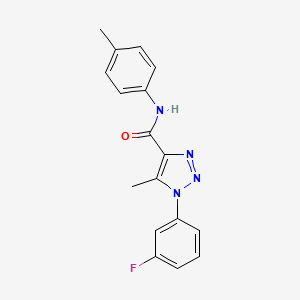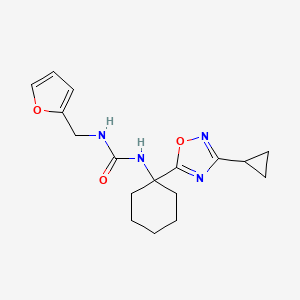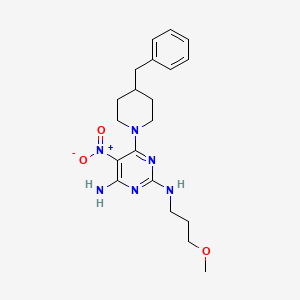
6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that has a wide range of biological activities.
科学的研究の応用
The potential applications of 6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine in scientific research are numerous. This compound has been studied extensively for its pharmacological properties, including its activity as a potential anticancer agent, antiviral agent, and antifungal agent. It has also been investigated for its potential as a modulator of ion channels and receptors, including the NMDA receptor and the voltage-gated calcium channel.
作用機序
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by blocking the cell cycle. It has also been shown to inhibit the replication of viruses and fungi by interfering with their nucleic acid synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific application. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In viruses and fungi, it has been shown to inhibit nucleic acid synthesis and replication. In ion channels and receptors, it has been shown to modulate their activity and function.
実験室実験の利点と制限
The advantages of using 6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine in lab experiments include its high potency and selectivity for specific targets, its ability to penetrate cell membranes, and its relatively low toxicity. However, the limitations of using this compound include its high cost, its limited availability, and its potential for off-target effects.
将来の方向性
There are several future directions for research on 6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and fungal infections. Another direction is to explore its mechanism of action in more detail, including its interactions with specific targets and signaling pathways. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
合成法
The synthesis of 6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine involves the reaction of 5-nitro-2,4-diaminopyrimidine with 1-benzyl-4-piperidone and 3-methoxypropylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, reduction, and cyclization, leading to the formation of the target compound in good yields.
特性
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-29-13-5-10-22-20-23-18(21)17(26(27)28)19(24-20)25-11-8-16(9-12-25)14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3,(H3,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCMHLNZKDICRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C(C(=N1)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


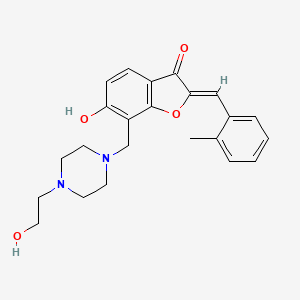
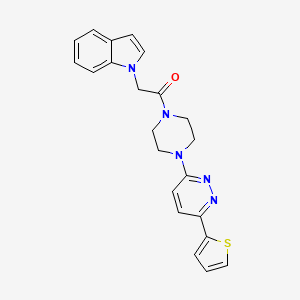
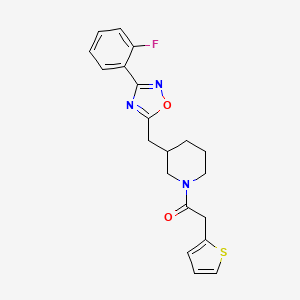

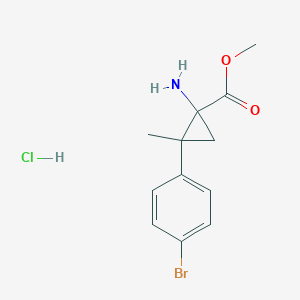
![5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2611318.png)
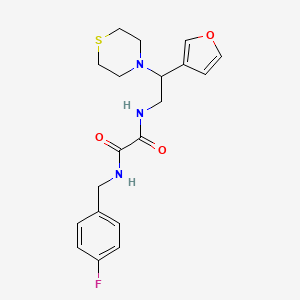
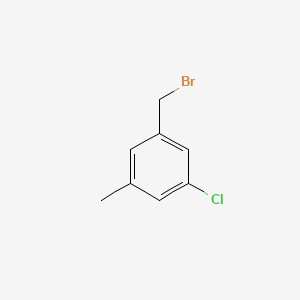
![Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2611323.png)
![1-(2,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2611325.png)
